3-(2-Bromoethoxy)tetrahydro-2H-pyran: A Comprehensive Technical Guide on Molecular Properties, Synthesis, and Bioconjugation Applications
3-(2-Bromoethoxy)tetrahydro-2H-pyran: A Comprehensive Technical Guide on Molecular Properties, Synthesis, and Bioconjugation Applications
Executive Summary
In the landscape of modern drug discovery and bioconjugation, bifunctional linkers dictate the pharmacokinetic and pharmacodynamic success of complex modalities like PROTACs (Proteolysis Targeting Chimeras) and targeted delivery systems. Among these building blocks, 3-(2-bromoethoxy)tetrahydro-2H-pyran (CAS: 172797-67-0)[1] serves as a highly versatile, acid-stable aliphatic spacer.
As a Senior Application Scientist, I frequently observe a critical error in synthetic planning: confusing this 3-isomer with its ubiquitous counterpart, 2-(2-bromoethoxy)tetrahydro-2H-pyran (CAS: 17739-45-6)[2]. While the 2-isomer is an acid-labile acetal used primarily as a temporary protecting group, the 3-isomer features a robust ether linkage. This distinction makes 3-(2-bromoethoxy)tetrahydro-2H-pyran an ideal permanent structural linker for improving the aqueous solubility and spatial geometry of active pharmaceutical ingredients (APIs).
Structural Analysis & Physical Properties
To utilize this building block effectively, one must understand its physicochemical baseline. The tetrahydropyran (THP) ring introduces a degree of conformational rigidity and hydrophilicity that linear alkyl chains (like standard PEG linkers) lack.
Isomeric Distinction (The Causality of Stability)
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The 2-Isomer (Acetal): The ethoxy oxygen is bonded directly to the anomeric carbon (C2) of the THP ring. This O-C-O linkage is susceptible to mild acidic cleavage, yielding 2-bromoethanol and 5-hydroxypentanal[2].
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The 3-Isomer (Ether): The ethoxy group is attached to the C3 position. This forms a standard C-O-C ether linkage. Because it lacks the anomeric effect, it is highly stable to both acidic and basic hydrolysis, allowing it to survive harsh downstream cross-coupling or deprotection steps in multi-stage syntheses[1].
Quantitative Data Summary
Below is the consolidated physicochemical profile of 3-(2-bromoethoxy)tetrahydro-2H-pyran[1]:
| Property | Value |
| Chemical Name | 3-(2-bromoethoxy)tetrahydro-2H-pyran |
| CAS Number | 172797-67-0 |
| Molecular Formula | C 7 H 13 BrO 2 |
| Molecular Weight | 209.08 g/mol |
| Physical State | Clear, colorless to pale yellow liquid |
| Boiling Point | ~62–65 °C at 0.4 mmHg (Estimated based on isomers) |
| Density | ~1.38 g/mL at 25 °C |
| Typical Purity (GC) | ≥95.0% to 98.0% |
Chemical Synthesis & Mechanistic Pathways
The synthesis of 3-(2-bromoethoxy)tetrahydro-2H-pyran relies on a highly controlled Williamson etherification. The primary challenge in this workflow is preventing the symmetric dimerization of the alkylating agent.
Experimental Protocol: Selective Williamson Etherification
Objective: To selectively mono-alkylate 3-hydroxytetrahydropyran while suppressing the formation of the symmetric dimer (1,2-bis(tetrahydropyran-3-yloxy)ethane).
Reagents:
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3-Hydroxytetrahydropyran (1.0 eq)
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Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
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1,2-Dibromoethane (5.0 eq)
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Preparation of the Base Suspension: Suspend NaH in anhydrous THF under an inert argon atmosphere at 0 °C.
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Causality: Argon prevents atmospheric moisture from quenching the hydride. The 0 °C environment controls the initial exothermic deprotonation[3].
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Deprotonation: Add 3-hydroxytetrahydropyran dropwise. Stir for 1 hour at room temperature until H 2 gas evolution ceases.
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Causality: Ensuring quantitative conversion to the sodium alkoxide maximizes nucleophilicity and prevents unreacted alcohol from interfering later[3].
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Alkylation: Cool the reaction mixture back to 0 °C. Add 1,2-dibromoethane rapidly.
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Causality: The large excess of 1,2-dibromoethane (5 equivalents) is the critical control mechanism. It ensures that the alkoxide kinetically encounters a fresh dibromide molecule rather than a mono-alkylated product, thereby suppressing dimer formation.
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Reaction Propagation: Heat the mixture to reflux (approx. 65 °C) for 12 hours.
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Causality: The S N 2 displacement of the primary bromide requires elevated thermal energy to overcome the activation barrier.
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Quenching & Workup: Cool to room temperature and carefully quench with saturated aqueous NH 4 Cl. Extract with ethyl acetate.
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Causality: NH 4 Cl safely neutralizes unreacted NaH without creating a highly basic aqueous layer that could cause unwanted side reactions.
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Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).
Synthesis Workflow Diagram
Caption: Workflow for the selective Williamson ether synthesis of 3-(2-bromoethoxy)tetrahydro-2H-pyran.
Applications in Drug Development & Bioconjugation
In the design of PROTACs or targeted radioligands, the spatial distance and flexibility between the target-binding ligand and the effector molecule (e.g., an E3 ligase recruiter) are paramount.
3-(2-bromoethoxy)tetrahydro-2H-pyran acts as an exceptional bifunctional spacer. The primary bromide serves as a highly reactive electrophile for S N 2 alkylation with nucleophilic residues (phenols, secondary amines) on the target API. Once conjugated, the THP ring can be further functionalized (if substituted) or act purely as a rigidifying, hydrophilic spacer that prevents the hydrophobic collapse often seen with long, linear alkyl chains.
Bioconjugation Workflow Diagram
Caption: Integration of 3-(2-bromoethoxy)THP as a rigidifying spacer in PROTAC synthesis.
Handling, Stability, and Storage
To maintain the integrity of 3-(2-bromoethoxy)tetrahydro-2H-pyran during laboratory operations:
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Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C. Like many bromo-ethers, it can slowly degrade or darken upon prolonged exposure to light and ambient moisture.
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Handling: The compound is a combustible liquid. Standard PPE (nitrile gloves, safety goggles) and fume hood ventilation are mandatory, as halogenated ethers can be respiratory irritants.
References
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American Chemical Society (ACS). "Predictive Analysis of the Side Chain Conformation of the Higher Carbon Sugars". ACS Publications. URL:[Link]
